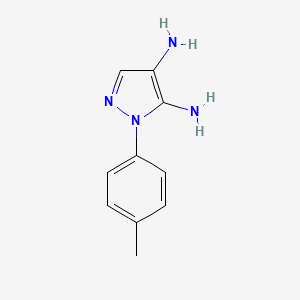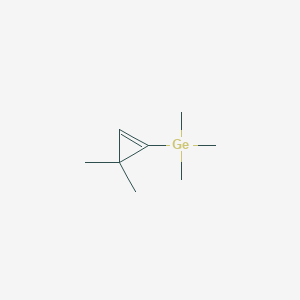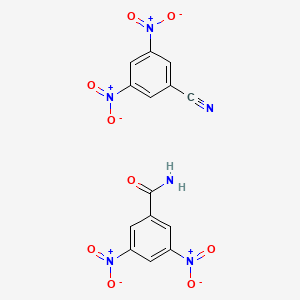![molecular formula C45H63BF12Si3 B12571500 [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] CAS No. 305364-67-4](/img/structure/B12571500.png)
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boranetriyl core bonded to three tetrafluorophenylene groups, each further connected to di-tert-butyl(methyl)silane moieties. The presence of fluorine atoms and bulky tert-butyl groups imparts distinct chemical characteristics to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorophenylene intermediates, followed by their coupling with boranetriyl groups under controlled conditions. The final step involves the introduction of di-tert-butyl(methyl)silane groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the boranetriyl core or the phenylene groups.
Substitution: The fluorine atoms and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] involves its interaction with molecular targets through its boranetriyl and phenylene groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s fluorine atoms and bulky tert-butyl groups play a crucial role in its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Boranetriyltris(phenylene)]tris[di-tert-butyl(methyl)silane]: Lacks the fluorine atoms, resulting in different reactivity and applications.
[Boranetriyltris(3,4,5,6-tetrachloro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]: Contains chlorine atoms instead of fluorine, affecting its chemical properties.
Uniqueness
The presence of fluorine atoms in [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] imparts unique electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions.
Eigenschaften
CAS-Nummer |
305364-67-4 |
|---|---|
Molekularformel |
C45H63BF12Si3 |
Molekulargewicht |
927.0 g/mol |
IUPAC-Name |
[2-bis[2-[ditert-butyl(methyl)silyl]-3,4,5,6-tetrafluorophenyl]boranyl-3,4,5,6-tetrafluorophenyl]-ditert-butyl-methylsilane |
InChI |
InChI=1S/C45H63BF12Si3/c1-40(2,3)59(19,41(4,5)6)37-22(25(47)28(50)31(53)34(37)56)46(23-26(48)29(51)32(54)35(57)38(23)60(20,42(7,8)9)43(10,11)12)24-27(49)30(52)33(55)36(58)39(24)61(21,44(13,14)15)45(16,17)18/h1-21H3 |
InChI-Schlüssel |
LTCAWPMVTJUKRC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C(=C1[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)(C2=C(C(=C(C(=C2[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)C3=C(C(=C(C(=C3[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)


![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)


![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)


![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

